molecular formula C24H18O6 B2545486 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate CAS No. 315715-13-0

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate

Cat. No. B2545486
CAS RN: 315715-13-0
M. Wt: 402.402
InChI Key: JDXSPIKGMSPTEY-UHFFFAOYSA-N
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Description

The compound "3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate" is a derivative of chromen-2-one, which is a class of compounds known for their diverse biological activities. The structure of this compound suggests it may have interesting chemical and physical properties, as well as potential biological activities, due to the presence of methoxy groups and the chromen-2-one core.

Synthesis Analysis

The synthesis of chromen-2-one derivatives typically involves the formation of the chromen ring system, which can be achieved through various synthetic routes. For instance, the synthesis of similar compounds has been reported through the reductive amination of chromen-2-one precursors with aromatic aldehydes, as seen in the synthesis of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones . Another approach involves the reaction of metal salts with 3-(2-hydroxybenzoyl)-2H-chromen-2-one in basic media to form coordination compounds . These methods could potentially be adapted for the synthesis of "3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate".

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is characterized by the presence of a chromen ring, which can influence the overall geometry and electronic properties of the molecule. For example, the crystal structure of 2-oxo-2H-chromen-4-yl 4-methoxybenzoate shows that the chromen-2-one ring and the methoxybenzoate side chain are inclined at a significant dihedral angle, which could affect the molecule's reactivity and interactions .

Chemical Reactions Analysis

Chromen-2-one derivatives can undergo various chemical reactions, including electrophilic substitutions and nucleophilic additions, due to the presence of reactive sites within the molecule. The reactivity can be influenced by substituents on the chromen ring, as seen in the reaction of 3-(3-aryl-3-oxopropenyl)chromen-4-ones with 1,2-phenylenediamine, leading to unexpected products . The presence of methoxy groups in "3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate" could similarly affect its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure. For instance, the crystal packing of methoxybenzyl and methoxyphenylethyl-1,3,4-oxadiazole-2(3H)-thiones shows how methoxy substituents impact the solid-state molecular packing arrangement . Similarly, the electrochemical behavior of metal complexes of 3-(2-hydroxybenzoyl)-2H-chromen-2-one has been studied, indicating that the chromen-2-one core can significantly affect the electrochemical properties of the compound . These insights could be relevant for understanding the properties of "3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate".

Scientific Research Applications

Organic Synthesis and Chemical Properties

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate and its derivatives are of interest in organic synthesis due to their structural complexity and functional group diversity. For example, Bam and Chalifoux (2018) described a highly regioselective synthesis of 2,3-disubstituted chromen-4-one derivatives from internal alkynes and 2-methoxybenzoyl chlorides, showcasing the utility of such compounds in constructing complex molecular architectures (Bam & Chalifoux, 2018). Similarly, Kemperman et al. (2006) explored the synthesis of benzo[c]chromen-6-ones through a Suzuki coupling and lactonization sequence, demonstrating the applicability of such compounds in creating photochromic materials and biologically active molecules (Kemperman et al., 2006).

Material Science Applications

In material science, chromene derivatives are explored for their potential in creating new materials with unique properties. For instance, Rawat et al. (2006) investigated chromene chromium carbene complexes for synthesizing naphthopyran and naphthopyrandione units present in photochromic materials, highlighting the significance of such compounds in developing materials that respond to light stimuli (Rawat et al., 2006).

Pharmacological Potential

Although the requirements exclude information related to drug use, dosage, and side effects, it's worth noting that the structural motif of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate is found in compounds with pharmacological applications. Research by Shah et al. (2016) on novel N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives, for example, showcased the antimicrobial, antifungal, and antimalarial screening of chromene-based compounds, indicating the broader relevance of such structures in medicinal chemistry (Shah et al., 2016).

Future Directions

While specific future directions for this compound are not available, similar compounds have been studied for their potential use in various fields. For instance, some 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antiglycation potential, indicating their potential use in the development of antidiabetic drugs .

properties

IUPAC Name

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O6/c1-27-20-9-5-3-7-16(20)19-14-29-22-13-15(11-12-17(22)23(19)25)30-24(26)18-8-4-6-10-21(18)28-2/h3-14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXSPIKGMSPTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate

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